Isobutyl phenyl ether

Description

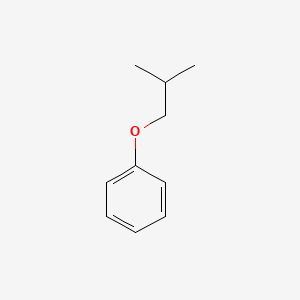

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNUYWHIJSKABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291848 | |

| Record name | Isobutyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-75-6 | |

| Record name | (2-Methylpropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78718 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isobutyl phenyl ether CAS number 1126-75-6 properties

An In-depth Technical Guide on Isobutyl Phenyl Ether (CAS 1126-75-6)

Abstract

This compound, with CAS number 1126-75-6, is an aromatic ether characterized by a phenyl group bonded to an isobutyl group via an oxygen atom.[1] Its chemical formula is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol .[2][3] This compound typically presents as a colorless to pale yellow liquid with a distinct aromatic, sweet, and floral odor.[1][3] Due to its hydrophobic nature, it exhibits low solubility in water but is soluble in common organic solvents like ethanol (B145695) and ether.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characteristics, and applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The compound's significant hydrophobicity, indicated by a LogP of approximately 3.5, is a key characteristic.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 1126-75-6 | [3] |

| Molecular Formula | C₁₀H₁₄O | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Boiling Point | 196 °C at 760 mmHg; 201 °C (estimated) | [3][4] |

| Density | 0.919 g/cm³ | [4][5] |

| Flash Point | 71.6 °C | [4][5] |

| Vapor Pressure | 0.3655 hPa @ 20°C; 0.572 mmHg @ 25°C | [3][4] |

| XLogP3-AA / LogP | 3.5 / 2.72 | [2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Sweet, floral, fruity | [3] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Solubility | Low in water; soluble in organic solvents | [1] |

Synthesis and Reactivity

The most common and fundamental method for preparing this compound is the Williamson ether synthesis.[2] This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion.[2] For this compound, this is achieved by reacting sodium phenoxide with an isobutyl halide, such as isobutyl bromide.[2]

The reaction is most efficient with primary alkyl halides like isobutyl bromide.[2] The cleavage of the ether can be accomplished under harsh conditions, typically with strong acids like HBr or HI. For an unsymmetrical ether like this compound, cleavage occurs at the alkyl-oxygen bond, yielding phenol (B47542) and an isobutyl halide, because the phenyl-oxygen bond is stronger and the formation of a phenyl cation is unfavorable.[2]

Caption: Logical relationship in Williamson ether synthesis.

Representative Experimental Protocol: Williamson Synthesis

The following protocol is a representative method for the synthesis of this compound based on the Williamson ether synthesis principles.

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol. Add an equimolar amount of sodium hydroxide (B78521) to form sodium phenoxide in situ.

-

Alkylation Reaction: To the solution of sodium phenoxide, add a slight excess of isobutyl bromide.

-

Reaction Condition: Heat the mixture to reflux for several hours to ensure the completion of the reaction. The progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Purification: Combine the organic extracts and wash them with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Final Product: After filtering off the drying agent, remove the solvent by rotary evaporation. The crude product can then be purified by distillation under reduced pressure to yield pure this compound.[6]

Caption: General experimental workflow for synthesis.

Spectroscopic Analysis

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Signals in the range of 6.8-7.3 δ. - -O-CH₂- Protons: A doublet shifted downfield to ~3.7 δ due to the adjacent oxygen. - -CH- Proton: A multiplet around 2.0 δ. - -CH₃ Protons: A doublet around 1.0 δ, representing the two equivalent methyl groups. |

| ¹³C NMR | - Aromatic Carbons: Signals in the 110-160 δ range. - -O-CH₂- Carbon: A downfield signal in the ether region, typically 70-80 δ. - -CH- Carbon: A signal around 28 δ. - -CH₃ Carbons: A signal around 19 δ. |

| IR Spectroscopy | - C-O Stretch: Two characteristic strong C-O stretching absorptions for phenyl alkyl ethers are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[7][8] - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 150. - Fragmentation: Common fragmentation patterns would include the loss of the isobutyl group (C₄H₉) leading to a phenoxy radical cation at m/z = 93, and the formation of an isobutyl cation at m/z = 57. |

Applications in Research and Drug Development

This compound serves as a valuable reagent and model substrate in scientific research, particularly for investigating reaction pathways and the stability of intermediates in organic chemistry.[2] Its structure is also of interest in fragrance and flavor research due to its sweet, floral, and fruity scent profile.[2][3]

In the context of drug development, while this compound is not an active pharmaceutical ingredient itself, its core structure is relevant. The phenyl ether moiety is a common feature in many biologically active molecules. Understanding the synthesis, stability, and physicochemical properties of model compounds like this compound is fundamental. Furthermore, the isobutyl group is a common substituent in pharmaceuticals (e.g., Ibuprofen). The study of such simple molecules contributes to the broader understanding of structure-activity relationships (SAR) and the principles of bioisosterism, where different functional groups can be interchanged to modulate a compound's biological activity and pharmacokinetic properties.[9][10]

Safety and Handling

Safety data for this compound indicates that it should be handled with care in a well-ventilated laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Although specific toxicity data is limited, it is recommended to avoid inhalation, ingestion, and direct skin contact.[1][11] The compound is combustible and should be kept away from open flames and sources of ignition.[12][13]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[11]

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[11]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]

-

If swallowed: Do not induce vomiting. Seek immediate medical attention.[11]

References

- 1. CAS 1126-75-6: (2-methylpropoxy)benzene | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 1126-75-6|For Research [benchchem.com]

- 3. scent.vn [scent.vn]

- 4. lookchem.com [lookchem.com]

- 5. Benzene,(2-methylpropoxy)- | CAS#:1126-75-6 | Chemsrc [chemsrc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of isobutyl phenyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isobutyl phenyl ether, also known as 2-methylpropoxybenzene, is an organic compound with the chemical formula C₁₀H₁₄O.[1][2][3] It belongs to the class of aromatic ethers, characterized by a phenyl group bonded to an isobutoxy group. This compound serves as a valuable reagent and intermediate in various organic syntheses. Its structural features, particularly the ether linkage and the aromatic ring, dictate its physical properties and chemical behavior. Understanding these properties is crucial for its effective application in research and development, including in the synthesis of more complex molecules that may have pharmaceutical relevance.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | |

| Boiling Point | 196 °C at 760 mmHg | [1] |

| est. 201 °C | [2][4] | |

| Melting Point | No experimental data available. For comparison, the melting point of the isomeric n-butyl phenyl ether is -19 °C. | |

| Density | 0.919 g/cm³ | [1] |

| Solubility | Low solubility in water. Soluble in many organic solvents like alcohol. | [5] |

| Vapor Pressure | 0.572 mmHg at 25 °C | [1] |

| Flash Point | 71.6 °C | [1] |

| LogP (XLogP3-AA) | 3.5 | [2][4] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the ether linkage and the aromatic phenyl ring.

Williamson Ether Synthesis

The most common and versatile method for the synthesis of this compound is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.[4] For the synthesis of this compound, this would involve the reaction of sodium phenoxide with isobutyl bromide.[4]

Caption: Williamson Ether Synthesis of this compound.

Electrophilic Aromatic Substitution

The isobutoxy group (-O-isobutyl) is an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions on the phenyl ring. The oxygen atom donates electron density to the ring through resonance, making the ortho and para positions more susceptible to attack by electrophiles.

Ether Cleavage

The ether linkage in this compound can be cleaved under harsh conditions, typically by heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[4] The reaction proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered carbon of the protonated ether. In the case of this compound, this results in the formation of phenol and isobutyl halide.[4]

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show the following signals:

-

Aromatic protons: A multiplet in the range of δ 6.8-7.3 ppm, corresponding to the five protons on the phenyl ring. The protons ortho to the isobutoxy group will be the most shielded.

-

-O-CH₂- protons: A doublet at approximately δ 3.7 ppm. This signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

-

-CH- proton: A multiplet (septet) around δ 2.0 ppm.

-

-CH₃ protons: A doublet at approximately δ 1.0 ppm, corresponding to the six equivalent methyl protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to exhibit the following signals:

-

Aromatic carbons: Several peaks in the δ 110-160 ppm region. The carbon attached to the oxygen (ipso-carbon) will be the most downfield in this region.

-

-O-CH₂- carbon: A signal around δ 74 ppm.

-

-CH- carbon: A signal around δ 28 ppm.

-

-CH₃ carbons: A signal around δ 19 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.[4]

-

C-O-C stretching: A strong, characteristic asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[4]

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.[4]

-

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.[4]

-

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.[4]

Mass Spectrometry

In mass spectrometry with electron impact (EI) ionization, this compound (molecular weight 150.22 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z = 150.[4] Common fragmentation patterns for phenyl alkyl ethers include:[4]

-

Loss of the alkyl group: Cleavage of the C-O bond can lead to the formation of a phenoxy radical cation at m/z = 93 or a phenol radical cation at m/z = 94 due to rearrangement.[4]

-

Loss of an alkene: A common fragmentation pathway for butyl phenyl ethers is the loss of butene (C₄H₈), resulting in a prominent peak at m/z = 94.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from standard procedures for the Williamson ether synthesis of aryl ethers.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Isobutyl bromide

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of phenol in absolute ethanol.

-

Carefully add one molar equivalent of sodium hydroxide pellets to the solution.

-

Heat the mixture to reflux until all the sodium hydroxide has reacted to form sodium phenoxide.

-

Allow the mixture to cool slightly, then add one molar equivalent of isobutyl bromide dropwise from a dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic extracts with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the washings are neutral.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and evaporate the diethyl ether using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.

Caption: Workflow for boiling point determination.

Procedure (Simple Distillation):

-

Place a small volume of this compound in a distillation flask along with a few boiling chips.

-

Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.

-

Gently heat the flask.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

Procedure:

-

Accurately weigh a clean, dry pycnometer (or a graduated cylinder for a less precise measurement).

-

Fill the pycnometer with this compound to a calibrated mark, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

The density is calculated by dividing the mass of the liquid by its known volume.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated physical data, along with the description of its chemical reactivity and predicted spectroscopic characteristics, offer a solid foundation for its use in a laboratory setting. The provided experimental protocols for its synthesis and the determination of its physical properties are designed to be practical and informative for researchers and scientists. While a lack of readily available experimental spectra is a limitation, the predicted data based on sound chemical principles provides a useful reference. This guide serves as a comprehensive starting point for anyone working with this compound in the fields of organic chemistry and drug development.

References

Isobutyl phenyl ether molecular structure and weight

An In-depth Technical Guide on Isobutyl Phenyl Ether

This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Quantitative Molecular Data

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization. The molecular weight is a critical parameter for converting between mass and moles, while the molecular formula provides the elemental composition.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₄O | [1][2][3][4][5][6] |

| Molecular Weight | 150.22 g/mol | [1][2][4] |

| IUPAC Name | 2-methylpropoxybenzene | [1][4] |

| Canonical SMILES | CC(C)COC1=CC=CC=C1 | [2] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below. This visualization illustrates the connectivity of the atoms, showing a phenyl group attached to an isobutyl group via an ether linkage.

Caption: Molecular structure of this compound.

Experimental Protocols

While this document focuses on the molecular structure and weight, it is important to note that these properties are foundational for various experimental applications. For instance, in mechanistic studies of Lewis acid-catalyzed rearrangement reactions, deuterated analogues of this compound have been utilized.[1] The experimental protocol for such a study would typically involve:

-

Synthesis of Deuterated this compound: Introduction of deuterium (B1214612) labels at specific positions on the isobutyl chain or phenyl ring via established synthetic organic chemistry methods.

-

Reaction with Lewis Acid: Treatment of the deuterated ether with a Lewis acid, such as aluminium bromide, under controlled temperature and solvent conditions.

-

Product Isolation and Characterization: Separation of the resulting products (e.g., sec-butylphenols and chloro-sec-butylbenzenes) using techniques like column chromatography.[1]

-

Analysis of Deuterium Scrambling: Determination of the deuterium distribution in the products using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This analysis provides insights into the reaction mechanism, indicating whether it proceeds via a carbonium ion-type mechanism or through π-complex intermediates.[1]

References

Synthesis of isobutyl phenyl ether from phenol

An In-depth Technical Guide to the Synthesis of Isobutyl Phenyl Ether from Phenol (B47542)

Introduction

This compound (CAS 1126-75-6) is an organic compound with the molecular formula C₁₀H₁₄O.[1] Its structure, featuring a phenoxy group attached to an isobutyl chain, makes it a valuable intermediate and starting material in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] For instance, it can serve as a precursor for certain 2-arylpropionic acids, a class of compounds known for their anti-inflammatory properties, which includes ibuprofen.[1]

The most prevalent and historically significant method for synthesizing this compound is the Williamson ether synthesis.[2][3] This reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] In the context of this guide, the synthesis involves the reaction of sodium phenoxide (generated from phenol) with an isobutyl halide, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

This document provides a comprehensive technical overview of the synthesis of this compound from phenol, detailing the reaction mechanism, experimental protocols, and comparative data on various synthetic approaches. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from phenol follows the SN2 pathway of the Williamson ether synthesis.[1][2] The process occurs in two primary stages:

-

Deprotonation of Phenol : Phenol is first deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form a sodium phenoxide salt. The phenoxide ion is a potent nucleophile.[3]

-

Nucleophilic Substitution : The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the isobutyl halide (e.g., isobutyl bromide). This attack occurs from the backside relative to the leaving group (the halide), leading to the formation of the ether linkage and a sodium halide salt as a byproduct.[2][3]

The reaction is most efficient with primary alkyl halides like isobutyl bromide.[1][3] Secondary and tertiary alkyl halides are more prone to undergoing a competing E2 elimination reaction, which would produce an alkene instead of the desired ether.[1][2]

Caption: Reaction mechanism for the Williamson synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-yield synthesis. Below are protocols for a classical approach and a modern variation using phase-transfer catalysis.

Protocol 1: Classical Williamson Ether Synthesis

This protocol describes a standard laboratory procedure for the synthesis of n-butyl phenyl ether, which is directly adaptable for this compound by substituting n-butyl bromide with isobutyl bromide.

Reagents and Equipment:

-

Phenol

-

Sodium metal or Sodium Hydroxide

-

Isobutyl bromide

-

Absolute Ethanol (B145695) (solvent)

-

Diethyl ether (extraction solvent)

-

10% Sodium Hydroxide solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Phenoxide Formation: In a dry round-bottom flask, dissolve phenol in absolute ethanol. Cautiously add an equimolar amount of sodium metal in small pieces or an equimolar amount of sodium hydroxide and heat gently to form the sodium phenoxide solution.[4][5]

-

Alkylation: Attach a reflux condenser and add a slight molar excess of isobutyl bromide to the sodium phenoxide solution through the condenser.[4]

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours.[4] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6]

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature.[4]

-

If ethanol was used as the solvent, it can be removed via distillation.[5]

-

Pour the cooled mixture into a separatory funnel containing water.[4][5]

-

Extract the aqueous layer twice with diethyl ether.[7]

-

Combine the organic extracts and wash sequentially with 5-10% aqueous sodium hydroxide (to remove unreacted phenol) and then with water until the washings are neutral.[4][7]

-

-

Drying and Purification:

Protocol 2: Phase-Transfer Catalysis (PTC) Method

Phase-transfer catalysis (PTC) is an advanced technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[8] This method often leads to faster reactions, milder conditions, and easier work-ups.[8] A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is commonly used as the catalyst.[4]

Reagents and Equipment:

-

Phenol

-

Isobutyl bromide

-

Aqueous Sodium Hydroxide (e.g., 50% w/v)

-

Toluene or another non-polar organic solvent

-

Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst

-

Round-bottom flask with a mechanical stirrer, reflux condenser, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add phenol, toluene, and an aqueous solution of sodium hydroxide.

-

Catalyst and Alkylation: Add a catalytic amount of TBAB (typically 1-5 mol%) to the biphasic mixture. Add isobutyl bromide.

-

Reaction: Heat the mixture to 45–85 °C and stir vigorously for several hours to ensure efficient mixing of the phases.[9] Monitor the reaction by TLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water, followed by a brine solution.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation.

-

Data Presentation

Quantitative data from various synthetic approaches are summarized below for comparison.

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

| Method | Reagents | Solvent | Temperature (°C) | Catalyst/Promoter | Typical Yield (%) |

|---|---|---|---|---|---|

| Classical Williamson | Sodium Phenoxide, Isobutyl Bromide | Ethanol or THF | 80–120 | None | 60–85[1] |

| Phase-Transfer Catalysis | Phenol, Isobutyl Bromide, NaOH | Toluene/Water | 45–85 | TBAB, PEG-600 | High (often >90)[9] |

| Ionic Liquid | Phenol, Alkyl Halide, Base | [bmim]Br | Room Temp. | Ionic Liquid | 80–95[1] |

| Microwave/Ultrasound | Phenol, Alkyl Halide, Base | Solvent-free | N/A | MW/US Irradiation | High[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [1] |

| CAS Number | 1126-75-6[1] |

| Boiling Point (estimated) | 201 °C[1] |

| Calculated logP (XLogP3-AA) | 3.5[1] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized laboratory workflow for ether synthesis and purification.

Conclusion

The synthesis of this compound from phenol is most effectively achieved through the Williamson ether synthesis. While the classical method provides reliable yields, modern adaptations such as phase-transfer catalysis and the use of ionic liquids offer significant advantages, including milder reaction conditions, higher yields, and adherence to green chemistry principles.[1] The choice of a primary alkyl halide like isobutyl bromide is critical to favor the SN2 substitution pathway and avoid competing elimination reactions.[1][2] The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize and optimize the production of this valuable chemical intermediate.

References

- 1. This compound|CAS 1126-75-6|For Research [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profiling of 2-Methylpropoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylpropoxybenzene, also known as isobutoxybenzene. Due to the limited availability of published experimental spectra for 2-methylpropoxybenzene, this document utilizes data from its structural isomer, (2-methylpropyl)benzene, also known as isobutylbenzene, as a representative example to illustrate the application and interpretation of key spectroscopic techniques. The structural difference lies in the point of attachment of the isobutyl group to the benzene (B151609) ring; in 2-methylpropoxybenzene, it is connected via an ether linkage, whereas in isobutylbenzene, it is a direct carbon-carbon bond. This guide details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for (2-methylpropyl)benzene. These values provide a basis for the structural elucidation and characterization of this and structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data for (2-methylpropyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.10 | m | 5H | Aromatic protons (C₆H₅) |

| 2.45 | d | 2H | Benzylic protons (-CH₂-) |

| 1.88 | m | 1H | Methine proton (-CH-) |

| 0.90 | d | 6H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for (2-methylpropyl)benzene

| Chemical Shift (δ) ppm | Assignment |

| 141.9 | Quaternary Aromatic Carbon (C-1) |

| 129.3 | Aromatic CH (C-3, C-5) |

| 128.3 | Aromatic CH (C-2, C-6) |

| 125.9 | Aromatic CH (C-4) |

| 45.2 | Benzylic Carbon (-CH₂-) |

| 30.2 | Methine Carbon (-CH-) |

| 22.4 | Methyl Carbon (-CH₃) |

Table 3: IR Spectroscopic Data for (2-methylpropyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3087 - 3027 | Medium | Aromatic C-H Stretch |

| 2956 - 2869 | Strong | Aliphatic C-H Stretch |

| 1604, 1496, 1454 | Medium-Strong | Aromatic C=C Bending |

| 743, 698 | Strong | C-H Out-of-plane Bending (Monosubstituted) |

Table 4: Mass Spectrometry Data for (2-methylpropyl)benzene

| m/z | Relative Intensity (%) | Assignment |

| 134 | 25 | Molecular Ion [M]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 20 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and can be adapted for the analysis of 2-methylpropoxybenzene and other similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Analyte (2-methylpropoxybenzene)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1] The solvent should be chosen for its ability to dissolve the compound and for its deuterium (B1214612) signal, which is used by the spectrometer to lock the magnetic field.[2]

-

Internal Standard: Add a small amount of an internal standard, such as TMS, to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument will then be locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.

-

Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and the number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3] Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the analyte by measuring the absorption of infrared radiation.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., salt plates (NaCl or KBr) for neat liquids, or an Attenuated Total Reflectance (ATR) accessory)

-

Analyte (2-methylpropoxybenzene)

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or dichloromethane)

Procedure for Neat Liquid using Salt Plates:

-

Sample Preparation: Place one to two drops of the liquid analyte onto the surface of a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Acquisition: Mount the "sandwich" plate assembly in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument measures the frequencies at which the sample absorbs infrared radiation.

-

Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte to aid in its identification and structural elucidation.

Materials:

-

Mass Spectrometer (e.g., with an Electron Ionization source)

-

Sample introduction system (e.g., direct insertion probe or gas chromatograph)

-

Analyte (2-methylpropoxybenzene)

Procedure for Electron Ionization (EI-MS):

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe which is heated to vaporize the sample, or by injecting the sample into a gas chromatograph (GC) which separates components before they enter the mass spectrometer.[4]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.[5]

Visualization of Spectroscopic Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the logical connections between the different spectroscopic techniques and a typical experimental workflow.

Caption: Logical relationship between spectroscopic techniques and the structural information they provide.

Caption: A generalized experimental workflow for spectroscopic analysis of an organic compound.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Isobutylbenzene(538-93-2) 13C NMR [m.chemicalbook.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Reactivity of Isobutyl Phenyl Ether with Lewis Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl phenyl ether, a key organic intermediate, exhibits a range of reactivities in the presence of Lewis acids. Understanding these reactions is crucial for its application in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. This technical guide provides a comprehensive overview of the primary transformations that this compound undergoes when treated with Lewis acids, focusing on ether cleavage and rearrangement reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

The reactivity of this compound with Lewis acids is primarily centered around the activation of the ether oxygen by the Lewis acid, which facilitates the cleavage of the carbon-oxygen bond. This can lead to the formation of valuable phenolic compounds and alkylated derivatives. Furthermore, the carbocation intermediates generated during these reactions can undergo rearrangements, leading to a diverse array of products. This guide will delve into the mechanisms of these transformations, provide illustrative experimental protocols, and present comparative data to aid in reaction design and optimization.

Core Reactions and Mechanisms

The interaction of this compound with Lewis acids predominantly leads to two major types of reactions: ether cleavage and skeletal rearrangement.

Lewis Acid-Catalyzed Ether Cleavage

The cleavage of the C-O bond in ethers is a fundamental reaction facilitated by Lewis acids.[1] In the case of this compound, the Lewis acid coordinates to the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack, typically by a halide if present, or by another nucleophilic species in the reaction mixture. The cleavage of aryl alkyl ethers like this compound preferentially occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and the formation of a phenyl cation is energetically unfavorable.[2][3]

The mechanism of cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group and the reaction conditions. For this compound, which has a primary alkyl group, the SN2 mechanism is generally favored. However, the formation of a transient carbocation can also lead to SN1-type products, especially with stronger Lewis acids that can promote carbocation formation.

General Mechanism of Ether Cleavage:

Figure 1: General workflow for Lewis acid-catalyzed ether cleavage.

Lewis Acid-Catalyzed Rearrangement

In the presence of strong Lewis acids, such as aluminum bromide, this compound can undergo significant rearrangement reactions. Mechanistic studies have shown that these rearrangements often proceed through a carbonium ion-type mechanism.[2] The initial cleavage of the ether linkage can generate an isobutyl carbocation. This primary carbocation can then rearrange to a more stable tertiary carbocation (tert-butyl cation) via a hydride shift. This rearranged carbocation can then alkylate the phenol, leading to the formation of sec-butylphenols.

Proposed Mechanism for Rearrangement:

Figure 2: Proposed pathway for the rearrangement of this compound.

Quantitative Data on Reactivity

| Lewis Acid | Substrate | Reaction Type | Product(s) | Yield (%) | Reference |

| AlMe₃ | Aryl-methyl ether | Cleavage | Phenol derivative | Rate enhancement by orders of magnitude | [4][5][6][7][8] |

| AlCl₃ | Anisole (B1667542) | Friedel-Crafts Acylation | 4-Methoxyacetophenone | Good | [9][10][11][12][13] |

| BBr₃ | General Ethers | Cleavage | Alcohols/Phenols | Generally high | [1] |

Table 1: Illustrative Reactivity Data for Aryl Ethers with Lewis Acids.

Experimental Protocols

The following are generalized experimental protocols for the types of reactions this compound undergoes with Lewis acids. These are based on standard procedures for similar substrates and should be adapted and optimized for specific research needs.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cleavage of this compound

Objective: To cleave the ether linkage of this compound to yield phenol and an isobutyl derivative.

Materials:

-

This compound

-

Anhydrous Lewis acid (e.g., AlCl₃, BBr₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Quenching solution (e.g., ice-water)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid to the stirred solution. If the Lewis acid is a solid, it can be added in portions. If it is a liquid (like BBr₃), it can be added dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, or warm to room temperature and reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of ice-water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Figure 3: Experimental workflow for ether cleavage.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Rearrangement of this compound

Objective: To induce the rearrangement of this compound to form sec-butylphenol.

Materials:

-

This compound

-

Strong Lewis acid (e.g., anhydrous AlBr₃)

-

Anhydrous, non-polar solvent (e.g., benzene (B151609) or cyclohexane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Hydrolyzing solution (e.g., dilute HCl)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Set up a reaction apparatus as described in Protocol 1.

-

Dissolve this compound in the anhydrous non-polar solvent.

-

Add the anhydrous Lewis acid (e.g., AlBr₃) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for several hours. Monitor the formation of the rearranged product by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and then to 0 °C.

-

Slowly hydrolyze the reaction mixture by adding dilute HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting sec-butylphenol by distillation or chromatography.

Conclusion

The reactivity of this compound with Lewis acids is a rich area of study with significant implications for synthetic chemistry. The primary pathways of ether cleavage and rearrangement offer routes to valuable phenolic and alkylated aromatic compounds. The choice of Lewis acid, solvent, and temperature are critical parameters that can be tuned to favor a desired product. While specific quantitative data for this compound is limited, the general principles and protocols outlined in this guide provide a solid foundation for further research and development in this area. Future work should focus on a systematic study of various Lewis acids and reaction conditions to build a comprehensive reactivity profile for this versatile molecule.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound|CAS 1126-75-6|For Research [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe_3 [authors.library.caltech.edu]

- 6. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni : Orders of Magnitude Rate Enhancement by AlMe 3 * * | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE [vedantu.com]

- 13. shaalaa.com [shaalaa.com]

Mechanism of isobutyl phenyl ether rearrangement reactions

An In-depth Technical Guide on the Core Mechanism of Isobutyl Phenyl Ether Rearrangement Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rearrangement of this compound is a significant reaction in organic synthesis, primarily proceeding through an acid-catalyzed pathway analogous to the Fries rearrangement. This guide elucidates the core mechanisms of this transformation, providing a detailed examination of the reaction pathways, intermediates, and the factors influencing product distribution. Contrary to what might be assumed from its structure, the rearrangement of this compound does not typically follow a Claisen rearrangement pathway, a distinction that will be clarified herein. This document serves as a technical resource, offering detailed experimental methodologies, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, an aromatic ether, undergoes rearrangement reactions under specific conditions to yield substituted phenolic compounds. Understanding the mechanism of these rearrangements is crucial for controlling product selectivity and for the rational design of synthetic routes in medicinal chemistry and materials science. The primary focus of this guide is the acid-catalyzed rearrangement, which has been shown to be the predominant pathway.

The Predominant Mechanism: Acid-Catalyzed Rearrangement (A Fries-type Rearrangement)

The acid-catalyzed rearrangement of this compound is best described as an intermolecular process that shares characteristics with the Fries rearrangement.[1] This reaction is typically promoted by Lewis acids, such as aluminum chloride (AlCl₃).[1]

3.1 Proposed Mechanism

The widely accepted mechanism involves the following key steps:

-

Coordination of the Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the oxygen atom of the this compound. This coordination weakens the C-O bond of the ether linkage.

-

Formation of a Carbocation Intermediate: The weakened C-O bond cleaves to form a phenoxide-Lewis acid complex and an isobutyl carbocation.

-

Carbocation Rearrangement: The primary isobutyl carbocation is unstable and rapidly rearranges to the more stable tertiary-butyl (t-butyl) carbocation via a hydride shift.

-

Intermolecular Electrophilic Aromatic Substitution: The t-butyl carbocation then acts as an electrophile and attacks the electron-rich phenol (B47542) ring of another molecule in a Friedel-Crafts alkylation reaction. This attack is regioselective, favoring the para position due to steric hindrance at the ortho positions.

-

Deprotonation and Product Formation: A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, which is predominantly p-t-butylphenol.[1]

It is a crucial observation that the product is p-t-butylphenol, not p-isobutylphenol, which strongly supports the intermolecular mechanism involving a rearranged carbocation intermediate.[1]

Visualization of the Acid-Catalyzed Rearrangement

The following diagram illustrates the proposed intermolecular mechanism for the acid-catalyzed rearrangement of this compound.

Caption: Acid-catalyzed rearrangement of this compound.

Distinction from the Claisen Rearrangement

The Claisen rearrangement is a[2][2]-sigmatropic rearrangement that is characteristic of allyl aryl ethers.[3][4][5] This reaction is a concerted, intramolecular process that proceeds through a cyclic transition state.[3][4] The key structural requirement for a Claisen rearrangement is the presence of an allyl group (CH₂=CH-CH₂-) attached to the ether oxygen. This compound lacks this allylic moiety and therefore does not undergo a Claisen rearrangement under typical thermal conditions.

Quantitative Data

While specific quantitative data for the rearrangement of this compound is sparse in the readily available literature, data from the analogous Fries rearrangement of phenyl isobutyrate provides valuable insights into the product distribution under different conditions.

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | ortho-Product Yield (%) | para-Product Yield (%) | Reference |

| Phenyl Isobutyrate | AlCl₃ | None | 140-150 | 1 | 40 | 11 | [6] |

| Phenyl Isobutyrate | AlCl₃ | Nitrobenzene | 25 | - | - | 86 | [6] |

These data highlight the significant influence of reaction conditions on the regioselectivity of the rearrangement, with lower temperatures and polar solvents favoring the para product.

Experimental Protocols

The following are generalized experimental protocols for conducting acid-catalyzed ether rearrangements, based on procedures described for similar reactions.

7.1 General Procedure for Acid-Catalyzed Rearrangement of Phenyl Ethers

-

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or no solvent)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

-

Procedure:

-

To a stirred solution or suspension of anhydrous aluminum chloride in the chosen solvent (or neat ether) under an inert atmosphere (e.g., nitrogen), add the this compound dropwise at a controlled temperature (e.g., 0-25 °C).

-

After the addition is complete, the reaction mixture is stirred at the desired temperature (e.g., room temperature to 150 °C) for a specified time (e.g., 1-24 hours). Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid.

-

The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as distillation, recrystallization, or column chromatography.

-

-

Characterization:

-

The structure of the product(s) should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Logical Workflow for Mechanism Determination

The following diagram outlines the logical workflow used to deduce the rearrangement mechanism.

References

- 1. 818. Acid-catalysed rearrangements of alkyl aryl ethers. Part I. Rearrangement of butyl phenyl ethers with aluminium chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

In-Depth Technical Guide to the Stability and Storage of Isobutyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for isobutyl phenyl ether. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work. This document details the known stability profile, potential degradation pathways, and recommended analytical approaches for stability assessment, including detailed experimental protocols derived from established pharmaceutical industry practices.

Chemical Stability Profile

This compound is a generally stable compound under standard ambient conditions.[1] However, its stability can be compromised by exposure to elevated temperatures, acidic conditions, and oxidizing agents. The ether linkage is the primary site of potential degradation.

Thermal Stability

The thermal stability of this compound is robust under typical laboratory conditions. However, elevated temperatures can induce degradation.

Table 1: Thermal Stability Data for this compound

| Parameter | Value | Reference |

| Onset of Decomposition | 220°C | [2] |

Note: This data is based on experimental thermogravimetric analysis (TGA).

Hydrolytic Stability

The ether linkage in this compound is generally resistant to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be significantly increased in acidic environments.

Under acidic conditions, the ether bond is susceptible to cleavage, yielding phenol (B47542) and isobutanol as the primary degradation products.[2]

Oxidative Stability

Oxidative degradation can occur, particularly in the presence of strong oxidizing agents. The isobutyl group is susceptible to oxidation, which can lead to the formation of a peroxyl radical. This can then undergo further reactions to form hydroperoxides, ultimately leading to the cleavage of the molecule.[2] Potential degradation products from oxidative stress include phenol, isobutyraldehyde, and isobutyric acid.[2]

Photostability

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on information from multiple safety data sheets.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | References |

| Temperature | Store in a cool place. | [5][6] |

| Atmosphere | Store in a dry and well-ventilated area. | [5][6] |

| Container | Keep container tightly closed. | [5][6] |

| Incompatible Materials | Avoid strong oxidizing agents. | [5] |

| Handling Precautions | Keep away from heat, sparks, and open flames. | [5] |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes for this compound are acid-catalyzed hydrolysis and oxidation.

Caption: Potential degradation pathways of this compound under acidic and oxidative stress.

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

General Forced Degradation Protocol

Forced degradation studies should aim for a target degradation of 5-20%.[7]

Table 3: General Conditions for Forced Degradation Studies

| Stress Condition | Reagent and Concentration | Temperature | Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature or 50-60°C | Up to 7 days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature or 50-60°C | Up to 7 days |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal | Elevated Temperature (e.g., 60-80°C) | 60-80°C | Up to 7 days |

| Photostability | UV and Visible Light | Ambient | As per ICH Q1B |

Sample Preparation for Forced Degradation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

For hydrolytic and oxidative studies, dilute the stock solution with the respective stressor solution (acid, base, or hydrogen peroxide) to a final concentration suitable for analysis.

-

For thermal studies, store the stock solution at the specified temperature.

-

For photostability studies, expose the solution in a photochemically transparent container to the light source as specified in ICH Q1B guidelines.[3]

-

At specified time points, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

Table 4: Starting Conditions for HPLC Method Development

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV at a wavelength appropriate for the chromophore (e.g., 220 nm, 254 nm) |

| Injection Volume | 10 µL |

The method should be optimized to achieve adequate separation of all peaks. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Caption: A logical workflow for the stability assessment of a chemical compound.

Conclusion

This compound is a chemically stable compound under recommended storage conditions. However, it is susceptible to degradation under thermal, acidic, and oxidative stress. For research and drug development applications, it is imperative to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from sources of ignition and oxidizing agents. A thorough understanding of its stability profile through forced degradation studies and the use of a validated stability-indicating analytical method are essential to ensure the quality and reliability of experimental results.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. iagim.org [iagim.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of Isobutyl Phenyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl phenyl ether in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information based on the general principles of chemical solubility, the known properties of ethers, and qualitative assessments. The content is intended to provide a robust predictive framework and practical experimental guidance for laboratory applications.

Introduction to this compound

This compound (CAS 1126-75-6) is an organic compound with the molecular formula C₁₀H₁₄O.[1][2][3] Its structure consists of a phenyl group bonded to an isobutyl group through an ether linkage. This structure, featuring a significant nonpolar hydrocarbon component and a weakly polar ether group, governs its solubility characteristics. Ethers are generally considered to be good solvents for a wide range of organic compounds due to their ability to dissolve both nonpolar and weakly polar substances.[3] this compound's significant hydrophobicity, indicated by a calculated logP of 3.5, suggests poor solubility in water but favorable solubility in many organic solvents.[3]

Predicted Solubility of this compound in Organic Solvents

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This information is predictive and should be confirmed experimentally for precise quantitative applications.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane | High | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |

| Toluene (B28343) | High | The aromatic ring in toluene interacts favorably with the phenyl group of this compound. | |

| Diethyl Ether | High (Miscible) | Both are ethers with similar polarities, making them highly likely to be miscible. | |

| Polar Aprotic Solvents | Acetone | Moderate to High | Acetone has a significant dipole moment but can still solvate the nonpolar parts of this compound. |

| Ethyl Acetate | Moderate to High | Similar in polarity to acetone, expected to be a good solvent. | |

| Tetrahydrofuran (THF) | High (Miscible) | THF is a cyclic ether and is expected to be an excellent solvent for other ethers. | |

| Dimethylformamide (DMF) | Moderate | DMF is a highly polar aprotic solvent; while it can dissolve many organic compounds, the significant nonpolar character of this compound may limit its miscibility. | |

| Dimethyl Sulfoxide (DMSO) | Low to Moderate | DMSO is a very polar aprotic solvent, and a significant mismatch in polarity likely exists. | |

| Polar Protic Solvents | Methanol (B129727) | Low to Moderate | The polarity of methanol and its hydrogen-bonding capability may not favorably interact with the largely nonpolar this compound. |

| Ethanol | Moderate | Ethanol is less polar than methanol and has a larger alkyl group, which may improve its ability to solvate this compound. | |

| Water | Very Low | The high polarity and strong hydrogen-bonding network of water are incompatible with the nonpolar nature of this compound.[3] |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on standard laboratory procedures for solubility determination.[5][6][7][8]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Volumetric flasks

-

Graduated cylinders or burettes

-

Analytical balance

-

Test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for precise temperature control)

Procedure:

-

Preparation of Saturated Solution:

-

In a test tube or vial, add a known volume of the organic solvent (e.g., 5 mL).

-

To this, add small, incremental amounts of this compound.

-

After each addition, vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 2-5 minutes) to facilitate dissolution.

-

Continue adding the solute until a separate phase (undissolved solute) is observed, indicating that the solution is saturated.

-

To ensure equilibrium, allow the saturated solution to stand for an extended period (e.g., several hours) at a constant temperature.

-

-

Isolation of a Known Volume of the Saturated Solution:

-

Carefully transfer a known volume of the clear, supernatant liquid (the saturated solution) to a pre-weighed volumetric flask. Be cautious not to transfer any of the undissolved solute.

-

-

Determination of the Mass of the Solute:

-

Weigh the volumetric flask containing the saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely evaporated, reweigh the flask containing the non-volatile solute (this compound).

-

The difference in mass between the flask with the solute and the empty flask gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, most commonly as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL:

-

Solubility = (Mass of solute in g / Volume of saturated solution in mL) x 100

-

-

To calculate solubility in mol/L:

-

First, convert the mass of the solute to moles using its molar mass (150.22 g/mol ).

-

Solubility = Moles of solute / Volume of saturated solution in L

-

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for determining the solubility of a liquid solute in a solvent.

References

An In-depth Technical Guide to the Health and Safety of Isobutyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of isobutyl phenyl ether (CAS No: 1126-75-6). The following sections detail its physical and chemical properties, toxicological data, fire and explosion hazards, and recommended safety protocols. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.[1][2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O[1][2] |

| Molecular Weight | 150.22 g/mol [1][3][5] |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Boiling Point | 196 - 210.2 °C[1][2][4] |

| Melting Point | -19 °C[1][4] |

| Flash Point | 71.6 - 82 °C[1][2][4] |

| Density | 0.919 - 0.935 g/cm³[1][2] |

| Vapor Pressure | 0.572 mmHg at 25°C[2] |

| Vapor Density | 5.18 (Air = 1.0)[1][4] |

| Solubility | Low solubility in water[3] |

| Partition Coefficient (log Pow) | 4.26[4] |

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates potential hazards upon exposure.

Table 2: Toxicological Data for this compound

| Endpoint | Result | Species | Remarks |

| Acute Oral Toxicity (LD50) | 3,200 mg/kg[6] | Mouse | Behavioral effects such as tremors were observed.[6] |

| Eye Irritation | Causes serious eye irritation (Category 2A).[6] | N/A | May cause redness, swelling, and pain.[1] |

| Skin Irritation | May cause skin irritation.[1] | N/A | Prolonged or repeated contact should be avoided.[1][7] |

| Inhalation | May cause respiratory tract irritation.[1] | N/A | Vapors may cause dizziness.[8] |

| Ingestion | May cause irritation of the digestive tract.[1] | N/A | |

| Chronic Toxicity | No information found.[1] | N/A |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4[6] | H227: Combustible liquid.[6] |

| Serious Eye Damage/Eye Irritation | Category 2A[6] | H319: Causes serious eye irritation.[6] |

| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life.[6] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the hazards of this compound, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine the dose that produces evident toxicity without causing mortality.

-

Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[2] The initial dose is selected based on a sighting study.[2]

-

Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg if no prior information is available).[2] The animal is observed for at least 24 hours.[2] Depending on the outcome (survival or death), the next animal is dosed at a higher or lower fixed dose level.

-

Main Study: Once the dose producing evident toxicity or the maximum non-lethal dose is identified in the sighting study, a group of five animals is dosed at that level.[9]

-

Administration of Substance: The test substance is administered orally by gavage.[3] Animals are fasted overnight before dosing.[3]

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[2] Body weight is recorded weekly.[9] At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.[3]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

-